2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid

Description

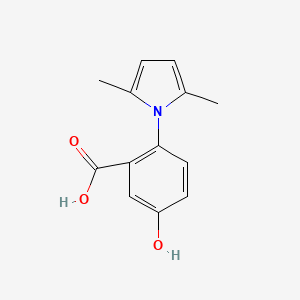

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the 2-position and a hydroxyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol (calculated from its formula: C₁₃ × 12 + H₁₃ × 1 + N × 14 + O₃ × 16) . The compound’s structure (SMILES: c1(C)ccc(n1c2ccc(cc2C(O)=O)O)C) highlights its hybrid aromatic-heterocyclic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)12-6-5-10(15)7-11(12)13(16)17/h3-7,15H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNJQFIFTBDRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354233 | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340309-41-3 | |

| Record name | NSC727420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the reaction of 2,5-dimethylpyrrole with 5-hydroxybenzoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-ketobenzoic acid.

Reduction: Formation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzyl alcohol.

Substitution: Formation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitrobenzoic acid or 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-bromobenzoic acid.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains by inhibiting protein tyrosine phosphatase PtpA, which is crucial for bacterial virulence mechanisms . This inhibition disrupts phagosome acidification and maturation, leading to reduced survival of pathogenic bacteria within host cells.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. The ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases. Preliminary studies have shown that it can reduce markers of inflammation in cellular models, suggesting a therapeutic role in conditions like arthritis and other inflammatory disorders.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes. It has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This property could be leveraged in designing new anti-inflammatory drugs.

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. Its ability to form hydrogen bonds allows it to act as a monomer or additive in polymer formulations that require enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into biodegradable plastics and coatings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, while the pyrrole ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of benzoic acid derivatives with pyrrole-based substituents. Key structural analogs include:

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid (Compound 6)

- Molecular formula: C₁₄H₁₅NO₂

- Substituent : Methyl (-CH₃) at position 5.

- Synthesis: 44% yield via reaction of 2-amino-5-methylbenzoic acid with 2,5-hexanedione in toluene .

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid (Compound 7)

- Molecular formula: C₁₄H₁₅NO₃

- Substituent : Methoxy (-OCH₃) at position 5.

- Synthesis: 63% yield using 2-amino-5-methoxybenzoic acid under similar conditions .

- Key difference : The methoxy group enhances electron-donating effects, which may influence aromatic ring reactivity and metabolic stability.

5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Compound 8)

- Molecular formula : C₁₅H₁₆N₂O₃

- Substituent : Acetamido (-NHCOCH₃) at position 5.

- Properties : Higher molecular weight (272.30 g/mol) and additional hydrogen-bonding capacity due to the acetamido group .

Other Pyrrole-Containing Derivatives

- Compound 19 (): Features a sulfamoylphenyl-propanamide-pyrrole system, demonstrating broader structural diversity in this class .

- : A complex derivative with benzoyl, nitrophenyl, and hydroxyl groups, highlighting the versatility of pyrrole-based scaffolds in drug design .

Physicochemical and Spectral Properties

Spectral Characterization

- NMR : For analogs like Compound 19, ¹³C NMR resonances at 10.91 ppm (CH₃ groups on pyrrole) and 102.84–126.69 ppm (pyrrole carbons) confirm the heterocyclic structure . Similar methods likely apply to the target compound.

- HRMS : Used to validate molecular formulas of analogs (e.g., Compound 6: experimental vs. calculated mass accuracy < 2 ppm) .

Substituent Effects on Properties

| Property | Target Compound (-OH) | Compound 6 (-CH₃) | Compound 7 (-OCH₃) | Compound 8 (-NHCOCH₃) |

|---|---|---|---|---|

| Polarity | High | Low | Moderate | Moderate-High |

| Acidity (pKa) | ~3-4 (carboxylic acid + phenolic -OH) | ~4-5 (carboxylic acid) | ~4-5 | ~3-4 (carboxylic acid + amide) |

| Hydrogen Bonding | 2 donors (COOH, -OH) | 1 donor (COOH) | 1 donor (COOH) | 2 donors (COOH, NH) |

Data Tables

Table 2. Key Spectral Data for Pyrrole Derivatives

| Compound | ¹³C NMR (Pyrrole CH₃) | ¹³C NMR (Pyrrole Ring) | Characterization Method |

|---|---|---|---|

| Compound 19 | 10.91 ppm | 102.84–126.69 ppm | NMR, HRMS |

| Target | Not reported | Not reported | Inferred (similar to ) |

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid, a compound with the molecular formula C13H13NO3 and CAS number 340309-41-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring and a hydroxybenzoic acid moiety, which may contribute to its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 340309-41-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging ability, comparable to known antioxidants like quercetin .

- Antimicrobial Activity : Studies show that it possesses antibacterial and antifungal properties against various pathogens. For instance, it has been effective against strains such as Staphylococcus aureus and Candida albicans.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Comparable to quercetin in scavenging | |

| Antibacterial | Effective against Staphylococcus aureus | |

| Antifungal | Active against Candida albicans |

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Free Radical Scavenging : The hydroxyl group in the benzoic acid portion likely contributes to its antioxidant properties by neutralizing reactive oxygen species (ROS).

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in microbial metabolism, thus exerting its antimicrobial effects .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant potential of various phenolic compounds found that this compound exhibited a high degree of free radical scavenging activity, with an IC50 value significantly lower than that of control substances .

Case Study 2: Antimicrobial Screening

In a comparative analysis of antimicrobial agents against Candida albicans, the compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antifungal activity. This was particularly notable when compared to traditional antifungal treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Base-assisted cyclization is a common approach for synthesizing pyrrolone derivatives. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via cyclization of substituted hydrazides or keto-esters under basic conditions (e.g., KOH/EtOH). Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF) or temperature to enhance regioselectivity. Column chromatography (gradient elution with ethyl acetate/PE) or recrystallization from ethanol can purify products, yielding solids with defined melting points (e.g., 61–86% yields observed in analogous compounds) .

| Example Synthesis Parameters |

|---|

| Reagent : KOH in ethanol |

| Purification : Column chromatography (ethyl acetate/PE gradient) |

| Yield Range : 44–86% (depending on substituents) |

| Characterization : 1H/13C NMR, FTIR, HRMS |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl groups at δ 9–12 ppm). 13C NMR confirms carbonyl (C=O) and aromatic carbons.

- FTIR : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1650–1750 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Ensures purity (e.g., 138–258°C ranges observed in structurally related compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions. For stability studies:

- Conduct accelerated degradation tests (e.g., exposure to light, humidity) and monitor via HPLC or TLC.

- Solubility profiles should be assessed in multiple solvents (e.g., DMSO, aqueous buffers) using UV-Vis spectroscopy.

- Cross-validate data with computational models (e.g., ACD/Labs Percepta for logP/pKa predictions) and align results with analogous compounds (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Determine physicochemical properties (e.g., logKow, hydrolysis rates) using OECD guidelines.

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems via LC-MS/MS.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna).

- Theoretical Linkage : Use the INCHEMBIOL framework to integrate environmental distribution and ecotoxicological endpoints .

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.

- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina.

- Metabolic Profiling : Use LC-HRMS to identify metabolites in hepatic microsomes.

- Validation : Compare results with structurally related anticonvulsant pyrrolone derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl) analogs) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Dose-Response Curves : Use Hill slopes to compare potency (EC50/IC50).

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects meta-regression).

- Theoretical Alignment : Link discrepancies to variations in compound purity or assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.